molecular formula C18H20N2O6S B11653486 Ethyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11653486
M. Wt: 392.4 g/mol
InChI Key: RGULZMBRMZIBAG-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of ETHYL 4,5-DIMETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE.

Properties

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O6S/c1-5-25-18(22)16-11(3)12(4)27-17(16)19-15(21)9-26-13-6-7-14(20(23)24)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,19,21)

InChI Key

RGULZMBRMZIBAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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